4-Chloro-3-nitro-5-sulphamoylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 4-Chloro-3-nitro-5-sulphamoylbenzoic acid, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, involves multireactive building blocks that serve as starting materials in heterocyclic oriented synthesis (HOS). These procedures enable the preparation of substituted nitrogenous heterocycles, demonstrating the compound's role as a foundational building block in the synthesis of diverse heterocyclic libraries significant in drug discovery (Soňa Křupková et al., 2013).
Molecular Structure Analysis
The structure of 4-chloro-3-sulfamoylbenzoic acid (CSBA), closely related to the compound , has been elucidated using single crystal X-ray diffraction and vibrational and electronic spectroscopic methods. These analyses confirmed the solid-state structure and highlighted the importance of hydrogen bonding and intermolecular interactions in determining the compound's molecular conformation and stability (C. Kavitha et al., 2020).
Chemical Reactions and Properties
Research on related compounds such as 2-Chloro-4-nitrobenzoic acid has shown their versatility in forming molecular salts/cocrystals through crystal engineering approaches. These studies underscore the importance of halogen bonds alongside hydrogen bonds in stabilizing the molecular structures and enhancing the compound's reactivity (Madhavi Oruganti et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are often determined by their crystalline structure and intermolecular forces. For instance, the sodium salt of 4-chloro-3-nitrobenzoic acid exhibits complex polymeric structures stabilized by intra- and intermolecular hydrogen bonding and π-π ring interactions, which are critical in defining its physical characteristics (Graham Smith, 2013).
Chemical Properties Analysis
The reactivity and chemical properties of 4-Chloro-3-nitro-5-sulphamoylbenzoic acid and its analogs are influenced by their functional groups, which participate in a variety of chemical reactions. For example, studies on similar compounds reveal their potential in forming non-symmetrical diamidobenzyl amines, ethers, and sulfides, showcasing the compound's chemical versatility and reactivity (D. Barker et al., 2008).
Scientific Research Applications
Field: Organic Chemistry
- Application : 4-Chloro-3-nitro-5-sulfamoylbenzoic acid has been used in the preparation of 4-((2-(2-hydroxyphenyl)quinolin-3-yl)methylamino)-3-nitro-5-sulfamoylbenzoic acid .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Field: Pharmaceutical Chemistry
- Application : This compound is used as an intermediate in the production of Bumetanide .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Field: Drug Development
- Application : 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bumetanide .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Field: Chemical Synthesis
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the source .
Field: Material Science
Safety And Hazards
properties
IUPAC Name |
4-chloro-3-nitro-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12)(H2,9,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLUAGCBGTEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177433 | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
CAS RN |
22892-96-2 | |
Record name | 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22892-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-nitro-5-sulphamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLORO-3-NITRO-5-SULPHAMOYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NE2W7JJM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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